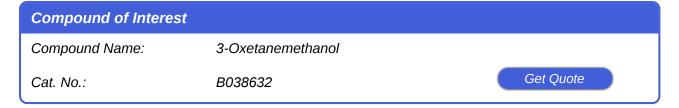


Spectroscopic Analysis of 3-Oxetanemethanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Oxetanemethanol** (CAS No. 6246-06-6). While detailed, experimentally-derived spectroscopic data for **3-Oxetanemethanol** is not readily available in the public domain, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also includes a summary of its known physical and chemical properties.

Physicochemical Properties of 3-Oxetanemethanol

While comprehensive spectroscopic data is not publicly accessible, various suppliers provide key physical and chemical properties for **3-Oxetanemethanol**. This information is crucial for its handling, storage, and use in experimental settings.

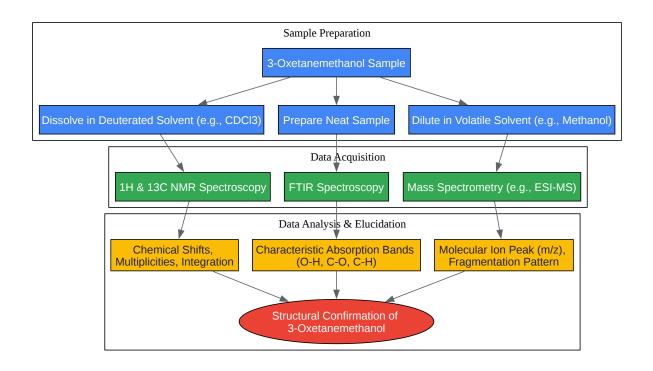


Property	Value	Source
CAS Number	6246-06-6	Multiple Vendors
Molecular Formula	C4H8O2	[1]
Molecular Weight	88.11 g/mol	[1]
Appearance	Colorless liquid	[2]
Density	1.092 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.450	[1]
Boiling Point	Not specified	
Storage Temperature	≤ -20 °C	[3]

Spectroscopic Analysis Workflow

The structural elucidation and confirmation of **3-Oxetanemethanol** would typically follow a standardized spectroscopic workflow. This process involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis to confirm the molecular structure.





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Caption: General workflow for the spectroscopic analysis of **3-Oxetanemethanol**.

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS spectra for a small organic molecule like **3-Oxetanemethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.



Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh approximately 5-10 mg of 3-Oxetanemethanol.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.

¹³C NMR Data Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: Approximately 200-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Data Processing and Interpretation:



- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to elucidate the connectivity of protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat 3-Oxetanemethanol directly onto the center of the ATR crystal.
- Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are usually sufficient for a neat liquid.

Data Processing and Interpretation:

 The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



Identify characteristic absorption bands corresponding to specific functional groups. For 3Oxetanemethanol, key absorbances would be expected for the O-H stretch of the alcohol,
C-H stretches of the alkyl groups, and the C-O stretches of the ether and alcohol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

- Prepare a dilute solution of **3-Oxetanemethanol** (approximately 10-100 μg/mL) in a volatile solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Positive ESI Mode):

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Range: A typical scan range would be m/z 50-500.
- Capillary Voltage: ~3-5 kV.
- Nebulizing Gas Flow: Adjusted to ensure a stable spray.
- Drying Gas Temperature and Flow: Optimized to facilitate desolvation.

Data Processing and Interpretation:

• Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound. For **3-Oxetanemethanol** (MW = 88.11), the [M+H]⁺ ion would be expected at m/z 89.11.



 Analyze the fragmentation pattern to gain further structural information. Fragmentation of the oxetane ring and loss of the hydroxymethyl group would be anticipated.

This guide provides a framework for the spectroscopic analysis of **3-Oxetanemethanol**. The successful application of these methodologies will enable researchers to confirm the identity and purity of this compound, which is essential for its application in drug discovery and development.

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